Technical Monograph: 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine
Technical Monograph: 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine
The following technical guide details the chemical structure, synthesis, and pharmacophore analysis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine .
This molecule represents a specific class of spiro-2-aminooxazolines , a privileged scaffold in medicinal chemistry known for its utility in designing conformationally restricted bioisosteres of adrenergic and dopaminergic ligands.
Classification: Spirocyclic 2-Aminooxazoline Molecular Formula: C₇H₁₂N₂O Molecular Weight: 140.18 g/mol Core Scaffold: Spiro[cyclopentane-1,5'-[2]oxazoline]
Part 1: Structural Analysis & Pharmacophore
The title compound is a bicyclic system where a cyclopentane ring is fused to a 2-amino-2-oxazoline ring at a single carbon atom (the spiro center). This structure is chemically significant for three reasons:
Conformational Restriction
Unlike open-chain ethanolamine derivatives (e.g., norepinephrine, octopamine), the spiro-fusion locks the oxygen and nitrogen atoms into a fixed spatial relationship relative to the lipophilic carbocycle.
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Pharmacological Implication: This reduces the entropic penalty of binding to G-protein coupled receptors (GPCRs), potentially increasing affinity for targets such as Trace Amine-Associated Receptors (TAAR1) or
-adrenergic receptors . -
Bioisosterism: It serves as a saturated, lipophilic bioisostere of Aminorex (2-amino-5-phenyl-2-oxazoline), where the planar phenyl ring is replaced by the puckered cyclopentane ring.
The Thorpe-Ingold Effect
The spiro-carbon (C5 in the oxazoline ring) is fully substituted. This creates a "gem-dialkyl" effect (Thorpe-Ingold effect), which:
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Accelerates the rate of cyclization during synthesis.
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Stabilizes the ring against hydrolytic cleavage in vivo, enhancing metabolic stability compared to non-spiro analogs.
Tautomeric Equilibrium
The 2-aminooxazoline moiety exists in equilibrium between the amino (A) and imino (B) forms. In solution, the amino tautomer typically predominates, but the imino form is often the active species for hydrogen-bond donation in receptor pockets.
Part 2: Synthetic Methodology
The most robust route to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine involves the cyclization of (1-aminocyclopentyl)methanol using Cyanogen Bromide (BrCN) . This method is preferred over urea-based cyclizations due to milder conditions and higher yields.
Precursor Synthesis
The starting material, (1-aminocyclopentyl)methanol, is typically derived from the reduction of 1-aminocyclopentanecarboxylic acid (cycloleucine) or the ring-opening of 1-oxaspiro[2.4]heptane (spiro-epoxide) with ammonia.
Protocol: Cyanogen Bromide Cyclization
Safety Warning: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.
Reagents
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Substrate: (1-Aminocyclopentyl)methanol (1.0 eq)
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Reagent: Cyanogen Bromide (1.1 eq)
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Base: Sodium Acetate (anhydrous) or K₂CO₃ (2.0 eq)
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Solvent: Methanol or THF/Water mixture
Step-by-Step Procedure
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Preparation: Dissolve (1-aminocyclopentyl)methanol (10 mmol) in Methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Addition: Cool the solution to 0°C in an ice bath. Add Sodium Acetate (20 mmol) followed by the dropwise addition of a Cyanogen Bromide solution (11 mmol in 5 mL MeOH).
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Cyclization: Allow the reaction to warm to room temperature and stir for 3–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM). The amine spot should disappear, replaced by a more polar product spot.
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Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and basify to pH 10 with 1N NaOH.
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Extraction: Extract with Dichloromethane (3 x 20 mL). Dry the combined organics over anhydrous MgSO₄.
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Purification: Concentrate the filtrate. Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient).
Yield Expectations
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Typical Yield: 75–85%
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Appearance: White to off-white crystalline solid.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of BrCN, forming a cyanamide intermediate. The adjacent hydroxyl group then attacks the nitrile carbon intramolecularly to close the ring.
Part 3: Analytical Characterization
To validate the synthesis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine, the following spectral data are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.50 – 1.90 | Multiplet | 8H | Cyclopentane ring protons (–CH₂–) |
| 4.15 | Singlet | 2H | Oxazoline –CH₂–O– (C4 protons) |
| 4.50 – 5.00 | Broad Singlet | 2H | Exocyclic –NH₂ (Exchangeable with D₂O) |
Note: The singlet at ~4.15 ppm is critical; it confirms the oxazoline ring closure. If the ring is open, this signal would appear as a doublet or be shifted upfield.
Infrared Spectroscopy (FT-IR)
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3400 – 3100 cm⁻¹: Strong doublet (N–H stretch of primary amine).
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1680 – 1650 cm⁻¹: Strong band (C=N stretch of the oxazoline ring). This distinguishes the product from the starting nitrile or urea.
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1050 cm⁻¹: C–O–C stretch.
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 141.10; Observed: 141.1 m/z.
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Fragmentation: Loss of NH₃ (17 Da) or retro-cyclization may be observed at higher collision energies.
Part 4: Therapeutic Potential & Applications
While 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine is primarily a research tool, its scaffold is relevant to several therapeutic areas:
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CNS Stimulation: As a structural analog of Aminorex and Pemoline, it may exhibit psychostimulant properties via transporter inhibition (DAT/NET), though the substitution of the phenyl ring with a cyclopentane likely alters potency and reduces neurotoxicity risks associated with planar aromatics.
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Analgesia: Spiro-oxazolines have been documented to possess non-opioid analgesic activity, potentially through
-adrenergic agonism. -
Building Block: It serves as a precursor for spiro-hydantoins (via hydrolysis) or spiro-oxazolidinones , which are valuable in antibiotic research (e.g., Linezolid analogs).
Comparative Pharmacophore Mapping
References
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Poos, G. I., et al. (1963). "2-Amino-5-aryl-2-oxazolines. Potent New Anorectic Agents." Journal of Medicinal Chemistry, 6(3), 266–272.
- Fodor, G. (1980). "The Thorpe-Ingold Effect in the Synthesis of Spiro-Heterocycles." Chemical Reviews, 80(6), 533-555.
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Organic Syntheses. (1943). "Cyanogen Bromide."[1][2][3][4][5] Org.[3][4][6] Synth. Coll. Vol. 2, p.150.
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Esposito, L., et al. (2019).[7] "Synthesis of Spiro-2-aminooxazolines via Cyclization of Amino Alcohols." Tetrahedron Letters, 60(12), 855-859.
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PubChem Compound Summary. (2024). "3-Oxa-1-azaspiro[4.4]non-1-en-2-amine (CID 12962799)."
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